2-(3,4-Dimethylphenoxy)ethanol
Overview
Description
2-(3,4-Dimethylphenoxy)ethanol is a chemical compound with the molecular formula C10H14O2 . It is used in scientific research and acts as a solvent, facilitating efficient extraction and purification processes.
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenoxy)ethanol consists of a phenol group (a benzene ring with an attached hydroxyl group) that is substituted at the 3 and 4 positions with methyl groups. An ethoxy group is attached to the phenol group .Physical And Chemical Properties Analysis
2-(3,4-Dimethylphenoxy)ethanol has a molecular weight of 166.22 g/mol . Other properties such as its boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Lignin Model Compounds Oxidation : The kinetics of oxidation of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)ethanol, by chlorine dioxide were investigated, showing the coexistence of chlorination and oxidizing reactions. This research has implications for addressing environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Mechanism of β-O-4 Bond Cleavage : A study on the detailed reaction mechanism of a C6-C2 dimeric non-phenolic β-O-4 type lignin model compound, including 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, under acidolysis conditions, provided insights into the molecular processes involved in lignin breakdown (Yokoyama & Matsumoto, 2010).
Antibacterial and Enzyme Inhibition Studies : Research on N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide, synthesized using 2,4-Dimethylphenol as a precursor, revealed its potential antibacterial and anti-enzymatic activities, highlighting the chemical's relevance in medical and biochemical applications (Aziz‐ur‐Rehman et al., 2014).
Oxirane Intermediate in Pyrolytic Cleavage of Lignin : A study on the pyrolysis of 3,4-dimethoxyphenyloxirane suggested its role as a potential intermediate in the pyrolysis of lignocellulosics, contributing to the understanding of the thermal degradation of lignin (Kuroda, 1995).
Catalyzed Oxidation of Lignin Model Compounds : Research on the catalyzed oxidation of lignin model compounds by a manganese complex showed significant oxidation by hydrogen peroxide, providing insights into potential applications in industrial and environmental chemistry (Cui et al., 1999).
Rotational Dynamics of Nondipolar Probes in Ethanols : A study investigated the rotational dynamics of nondipolar probes in ethanol, revealing how the strength of the solute–solvent hydrogen bond affects molecular rotation, which is important for understanding molecular interactions in solutions (Dutt & Ghanty, 2003).
Hydrogen Production for Fuel Cell Applications : Research on dimethyl ether and water–ethanol mixtures explored their potential as sources of hydrogen for fuel cell applications, highlighting the role of these compounds in renewable energy technologies (Badmaev & Snytnikov, 2008).
Polymerization and Cyclization of Dimethyldiethoxysilane : An investigation into the polymerization and cyclization of Dimethyldiethoxysilane under acid-catalyzed conditions, using ethanol in the reaction, provided valuable insights into the synthesis of functional silicate networks (Zhang et al., 2003).
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNKIUSAFDPIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307319 | |
Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)ethanol | |
CAS RN |
34221-43-7 | |
Record name | NSC190716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-dimethyl-phenoxy)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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